molecular formula C36H48BP B135759 Tri-tert-butylphosphonium Tetraphenylborate CAS No. 131322-08-2

Tri-tert-butylphosphonium Tetraphenylborate

Cat. No. B135759
M. Wt: 522.6 g/mol
InChI Key: QWISVPBFGJWCBS-UHFFFAOYSA-O
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Description

Tri-tert-butylphosphonium tetraphenylborate is a compound that is part of a broader class of tri-tert-butylphosphonium salts. These salts are known for their steric hindrance due to the bulky tert-butyl groups attached to the phosphorus atom. Although the specific compound tri-tert-butylphosphonium tetraphenylborate is not directly mentioned in the provided papers, the related compounds and their properties can give us insights into its characteristics.

Synthesis Analysis

The synthesis of related tri-tert-butylphosphonium salts involves the reaction of tri-tert-butylphosphine with various reagents. For instance, tri-tert-butylphosphine reacts with element(IVb)-tetrachlorides to form tri-tert-butylchlorophosphonium salts . Additionally, the synthesis of bulky tetraarylphosphonium salts, which are structurally similar to tetraphenylborate salts, has been achieved and characterized by NMR and FTMS . These methods could potentially be adapted for the synthesis of tri-tert-butylphosphonium tetraphenylborate.

Molecular Structure Analysis

The molecular structure of compounds related to tri-tert-butylphosphonium tetraphenylborate is characterized by significant steric hindrance. For example, the molecular structure of tetra-tert-butyldiphosphine, a related compound, has been determined using electron diffraction and X-ray diffraction, revealing a highly distorted and sterically crowded molecule . This suggests that tri-tert-butylphosphonium tetraphenylborate would also exhibit a sterically hindered structure, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Tri-tert-butylphosphonium salts participate in various chemical reactions. The related tri-tert-butylphosphatetrahedrane can act as a synthon for isomeric tri-tert-butylphosphacyclobutadiene, which undergoes dimerization and cycloaddition reactions . Similarly, tri-tert-butylphosphonium salts could be expected to engage in reactions that are influenced by the steric effects of the tert-butyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tri-tert-butylphosphonium salts are diverse due to their structural features. The sterically hindered tri-tert-butyl(n-alkyl)phosphonium salts exhibit a complex nonlinear correlation between structure and properties, including hydrophobic and hydrophilic characteristics . These properties are crucial for their application as hybrid catalyst nanomaterials and stabilizers for palladium nanoparticles, which show high catalytic activity in reactions like the Suzuki cross-coupling .

Scientific Research Applications

Understanding Organophosphorus Compounds

Organophosphorus compounds, like the one mentioned, are known for their wide range of applications in various industries due to their chemical properties.

Applications in Industry

Organophosphorus compounds are extensively used in industries such as:

  • Flame Retardants : They are used in products like dyes, varnishes, adhesives, synthetic resins, and textiles due to their ability to retard flames effectively (Bruchajzer, Frydrych, & Szymańska, 2015).
  • Synthesis and Functionalization : Phosphonic acids, structurally similar to the compound , are used for their bioactive properties, bone targeting, and in the design of supramolecular materials (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Environmental and Health Considerations

While these compounds are beneficial in various applications, it's crucial to consider their environmental and health impact:

  • Toxicity and Exposure : Studies indicate that some organophosphorus compounds might have toxic effects, such as neurotoxic and reproductive effects, and their presence has been detected in various environmental matrices (Liu & Mabury, 2020).

Safety And Hazards

Tri-tert-butylphosphonium Tetraphenylborate is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled . Precautions should be taken to avoid breathing dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

tetraphenylboranuide;tritert-butylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B.C12H27P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(2,3)13(11(4,5)6)12(7,8)9/h1-20H;1-9H3/q-1;/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWISVPBFGJWCBS-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48BP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630928
Record name Tri-tert-butylphosphanium tetraphenylborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-tert-butylphosphonium Tetraphenylborate

CAS RN

131322-08-2
Record name Borate(1-), tetraphenyl-, hydrogen, compd. with tris(1,1-dimethylethyl)phosphine (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131322-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tri-tert-butylphosphanium tetraphenylborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 300-ml four-necked flask was equipped with a stirrer, a thermometer and a reflux condenser. 16.4 g (48 mmol) of sodium tetraphenylborate and 66 ml of water were weighed in the flask, followed by stirring to dissolve sodium tetraphenylborate. While the stirring was continuously carried out, the aqueous solution of tri-tert-butylphosphine sulfate was added to the solution, and the mixture was stirred at 25° C. for 3 hours. After the completion of the reaction, the precipitated product was filtered off. The so obtained crystal was suspended in 100 ml of toluene at 50° C., and the suspension was cooled to 25° C. and filtered. The product filtered off was washed with 100 ml of toluene. The crystal was then suspended in 100 ml of methanol at 50° C., and the suspension was cooled to 25° C. and filtered. The product filtered off was washed with 100 ml of methanol. The crystal obtained was dried to give 19.4 g of objective tri-tert-butylphosphonium tetraphenylborate as white crystal. The yield (mol %) was 93% based on tri-tert-butylphosphine.
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16.4 g
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tri-tert-butylphosphine sulfate
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100 mL
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Synthesis routes and methods II

Procedure details

Tri-tert-butylphosphine is reacted with 1,1,1,3,3,3-hexafluoro-2-propanol and with sodium tetraphenylborate to produce tri-tert-butylphosphonium tetraphenylborate (77% yield). A similar process is described in which tricyclohexylphosphine is used as starting material to produce tricyclohexylphosphonium tetraphenylborate (77% yield) (see Nonpatent Document 7).
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Synthesis routes and methods III

Procedure details

A 300-ml four-necked flask was equipped with a stirrer, a thermometer and a reflux condenser. 15.1 g (44 mmol) of sodium tetraphenylborate and 60 ml of water were weighed in the flask, followed by stirring to dissolve sodium tetraphenylborate. While the stirring was continuously carried out, the aqueous solution of tri-tert-butylphosphine hydrochloride was added to the solution, and the mixture was stirred at 25° C. for 3 hours. After the completion of the reaction, the precipitated product was filtered off. The so obtained crystal was suspended in 100 ml of toluene at 50° C., and the suspension was cooled to 25° C. and filtered. The product filtered off was washed with 100 ml of toluene. The crystal was then suspended in 100 ml of methanol at 50° C., and the suspension was cooled to 25° C. and filtered. The product filtered off was washed with 100 ml of methanol. The crystal obtained was dried to give 18.2 g of objective tri-tert-butylphosphonium tetraphenylborate as white crystal. The yield (mol %) was 87% based on tri-tert-butylphosphine.
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15.1 g
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tri-tert-butylphosphonium Tetraphenylborate
Reactant of Route 2
Tri-tert-butylphosphonium Tetraphenylborate
Reactant of Route 3
Tri-tert-butylphosphonium Tetraphenylborate
Reactant of Route 4
Tri-tert-butylphosphonium Tetraphenylborate
Reactant of Route 5
Tri-tert-butylphosphonium Tetraphenylborate
Reactant of Route 6
Tri-tert-butylphosphonium Tetraphenylborate

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